molecular formula C3H8N2O2 B13328353 2-amino-N-hydroxy-N-methylacetamide

2-amino-N-hydroxy-N-methylacetamide

Cat. No.: B13328353
M. Wt: 104.11 g/mol
InChI Key: SAHKRARBJVIRKN-UHFFFAOYSA-N
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Description

2-amino-N-hydroxy-N-methylacetamide is an organic compound with the molecular formula C3H8N2O2 It is a derivative of acetamide and contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the ethanol method due to its simplicity and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-amino-N-hydroxy-N-methylacetamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form N-methylacetamide by reducing the hydroxy group to a hydrogen atom.

    Substitution: It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-methylacetamide.

    Reduction: Formation of N-methylacetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-hydroxy-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxy-N-methylacetamide involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity and biochemical pathways, making it a valuable compound for research in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-hydroxy-N-methylacetamide is unique due to the presence of both amino and hydroxy functional groups, which provide it with distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

2-amino-N-hydroxy-N-methylacetamide

InChI

InChI=1S/C3H8N2O2/c1-5(7)3(6)2-4/h7H,2,4H2,1H3

InChI Key

SAHKRARBJVIRKN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CN)O

Origin of Product

United States

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